4-Chloro-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Chloro-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is primarily used in chemical research and has various applications in different scientific fields.
Preparation Methods
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
4-Chloro-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
4-Chloro-2,5-dimethylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Chlorobenzenesulfonamide: Lacks the methyl groups, leading to different chemical and biological properties.
2,5-Dimethylbenzenesulfonamide:
4-Methylbenzenesulfonamide: Contains only one methyl group, resulting in different steric and electronic effects.
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCIOQWHXYICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370907 |
Source
|
Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219689-73-3 |
Source
|
Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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